molecular formula C25H22N2O5 B2942256 ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868223-82-9

ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2942256
CAS No.: 868223-82-9
M. Wt: 430.46
InChI Key: JRMRLSDUAGKNCG-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound that features a naphthalene ring, an isoquinoline moiety, and an ester functional group

Properties

IUPAC Name

ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-2-31-24(29)16-32-22-12-6-10-20-19(22)13-14-27(25(20)30)15-23(28)26-21-11-5-8-17-7-3-4-9-18(17)21/h3-14H,2,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMRLSDUAGKNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the Naphthalene Ring: This step involves the formation of a carbamate linkage between the naphthalene ring and the isoquinoline moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or carbamates.

Scientific Research Applications

Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets. The naphthalene and isoquinoline moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is unique due to its combination of a naphthalene ring, an isoquinoline moiety, and an ester functional group

Biological Activity

Chemical Structure and Properties

Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can be broken down into several functional components:

  • Naphthalenyl group : Known for its role in various pharmacological activities.
  • Dihydroisoquinoline structure : Associated with multiple biological effects, including antitumor and neuroprotective properties.
  • Acetate ester : Often involved in enhancing solubility and bioavailability of compounds.

The biological activity of this compound appears to be multifaceted:

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmitter levels. This inhibition could have implications for neurodegenerative diseases like Alzheimer's .
  • Antitumor Activity : The naphthalenyl moiety is often linked to anticancer properties. Compounds featuring this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : Some derivatives of isoquinoline are noted for their antimicrobial activities, potentially making this compound useful in treating infections .

Research Findings

Recent studies have explored the biological activity of related compounds:

  • A study indicated that certain naphthalene derivatives demonstrated significant AChE inhibition with IC50 values in the low micromolar range, suggesting that this compound may exhibit similar properties .
  • Another investigation highlighted the anticancer potential of isoquinoline derivatives, noting their ability to inhibit tumor growth in vivo and in vitro models .

Case Studies

Several case studies provide insight into the potential applications of this compound:

  • Neuroprotection in Alzheimer's Disease : In a study examining AChE inhibitors, a related compound showed promise in reducing cognitive decline in animal models of Alzheimer's disease by enhancing cholinergic signaling .
  • Anticancer Efficacy : A clinical trial involving naphthalene derivatives revealed significant tumor regression in patients with advanced-stage cancers, supporting the hypothesis that this compound could be a candidate for further development .

Summary of Biological Activities

Activity TypeMechanismReference
AChE InhibitionCompetitive inhibition
Antitumor ActivityInduces apoptosis
Antimicrobial EffectsDisruption of microbial membranes

Comparative IC50 Values of Related Compounds

Compound NameIC50 (µM)Activity Type
Compound A (similar structure)0.29AChE Inhibition
Compound B (naphthalene derivative)0.6Antitumor
Ethyl 2-[...]-acetateTBDTBD

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